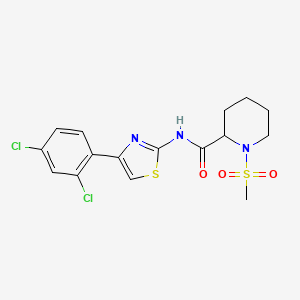

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O3S2/c1-26(23,24)21-7-3-2-4-14(21)15(22)20-16-19-13(9-25-16)11-6-5-10(17)8-12(11)18/h5-6,8-9,14H,2-4,7H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWIJAUMZBWKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a dichlorophenyl group, which are known to contribute to various biological activities. The presence of the methylsulfonyl group enhances solubility and bioavailability.

Molecular Formula: CHClNOS

Molecular Weight: 307.20 g/mol

Research indicates that compounds with thiazole and piperidine structures exhibit diverse biological activities, including:

- Antitumor Activity: Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The thiazole ring is crucial for this activity, often interacting with key cellular proteins involved in cell proliferation and apoptosis .

- Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria. Thiazole derivatives have been reported to inhibit bacterial growth by disrupting cellular processes .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

Case Studies and Research Findings

-

Antitumor Efficacy:

A study evaluated the cytotoxic effects of thiazole derivatives on several cancer cell lines. The compound demonstrated significant growth inhibition in A549 cells with an IC50 value less than 10 µM, indicating strong potential as an anticancer agent . -

Antimicrobial Activity:

In a comparative study against common pathogens, this compound exhibited notable antibacterial activity against Staphylococcus aureus with an IC50 of 15 µM, suggesting its utility in treating infections caused by resistant strains . -

Neuroprotective Effects:

The compound was also assessed for anticonvulsant properties using the PTZ seizure model. Results indicated that it effectively reduced seizure duration at doses lower than traditional medications, showcasing potential as a neuroprotective agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the thiazole ring is essential for enhancing the biological activity of the compound. Modifications at the 4-position of the phenyl group significantly influence potency:

- Dichlorination at positions 2 and 4 increases lipophilicity and enhances binding affinity to biological targets.

- Methylsulfonyl Group contributes to improved solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share core structural elements (thiazole, piperidine, carboxamide, or sulfonyl groups) but differ in substituents, which influence physicochemical properties and bioactivity:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The 2,4-dichlorophenyl group in the target compound enhances electrophilicity but may reduce solubility compared to methoxy-substituted analogs like ML277 . Sulfonyl Variations: Methylsulfonyl (target) vs.

- Synthetic Yields :

Physicochemical and Pharmacokinetic Properties

- Solubility: The methylsulfonyl group in the target compound likely improves water solubility compared to lipophilic tosyl or benzenesulfonyl groups .

- Metabolic Stability :

- Sulfonamide groups generally enhance resistance to oxidative metabolism compared to acetamide or urea derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, and what reaction conditions are critical?

- The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole ring via cyclization of 2,4-dichlorophenyl thiourea derivatives with α-haloketones .

- Step 2 : Introduction of the methylsulfonyl group to the piperidine ring using methanesulfonyl chloride under basic conditions (e.g., potassium carbonate) .

- Step 3 : Amide coupling between the thiazole and piperidine moieties via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Critical conditions include solvent choice (DMF or dichloromethane), temperature control (0–60°C), and purification via column chromatography .

Q. How is the structural integrity of this compound verified post-synthesis?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), methylsulfonyl group (δ 3.1 ppm), and piperidine protons (δ 1.5–3.0 ppm) .

- ¹³C NMR : Signals for carbonyl carbons (δ 165–170 ppm) and sulfonyl groups (δ 40–45 ppm) .

Q. What in vitro assays are used for preliminary biological activity screening?

- Anticancer Activity : Cell viability assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or PI3K) to assess target engagement .

- Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Reaction Optimization :

- Use of microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Catalytic systems (e.g., palladium catalysts for Suzuki couplings) to enhance efficiency .

- Byproduct Analysis : LC-MS or HPLC to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare IC₅₀ values across multiple assays to identify assay-specific biases (e.g., cell line heterogeneity) .

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., dichlorophenyl vs. methoxyphenyl) to isolate key pharmacophores .

- Target Validation : Knockout models or siRNA silencing to confirm target specificity .

Q. What computational methods are employed to predict binding modes with biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites .

- MD Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100+ ns trajectories .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities .

Methodological Challenges and Solutions

Q. What strategies are used to address poor solubility in pharmacokinetic studies?

- Formulation Optimization : Co-solvents (DMSO/PEG mixtures) or nanoparticle encapsulation .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Q. How is metabolic stability evaluated in preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.